molecular formula C4I4S B094830 2,3,4,5-Tetraiodothiophene CAS No. 19259-11-1

2,3,4,5-Tetraiodothiophene

Cat. No.: B094830
CAS No.: 19259-11-1
M. Wt: 587.73 g/mol
InChI Key: VWDOXSASHQWCRB-UHFFFAOYSA-N
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Description

2,3,4,5-Tetraiodothiophene is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene, tetraiodo- typically involves the iodination of thiophene. This can be achieved through various methods, including:

    Direct Iodination: Using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Electrophilic Substitution: Employing iodine monochloride (ICl) or iodine pentafluoride (IF5) as iodinating agents.

Industrial Production Methods: Industrial production of thiophene, tetraiodo- may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvent, temperature, and reaction time are critical factors in optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetraiodothiophene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form thiophene oxides or thiophene dioxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully deiodinated thiophene derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4,5-Tetraiodothiophene has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of thiophene, tetraiodo- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

2,3,4,5-Tetraiodothiophene can be compared with other iodinated thiophene derivatives and halogenated heterocycles. Similar compounds include:

Uniqueness: The presence of four iodine atoms in thiophene, tetraiodo- imparts unique electronic and steric properties, making it a valuable compound for specific applications in material science and medicinal chemistry. Its ability to undergo various chemical transformations also enhances its versatility as a synthetic intermediate .

Properties

IUPAC Name

2,3,4,5-tetraiodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4I4S/c5-1-2(6)4(8)9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDOXSASHQWCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1I)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4I4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172857
Record name Thiophene, tetraiodo-
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Molecular Weight

587.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19259-11-1
Record name 2,3,4,5-Tetraiodothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19259-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, tetraiodo-
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Record name THIOPHENE, TETRAIODO-
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Record name THIOPHENE, TETRAIODO-
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Record name Thiophene, tetraiodo-
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Record name Tetraiodothiophene
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